Spiro[3.5]nonane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3.5]nonane-2-carbaldehyde: is a spirocyclic compound characterized by a unique bicyclic structure where two rings share a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of spiro[3.5]nonane-2-carbaldehyde typically involves radical chemistry. One common method is the radical cyclization of appropriate precursors under specific conditions. For instance, the intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals are effective for the selective functionalization of unactivated C(sp3)–H bonds .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthetic routes, optimized for yield and purity. These methods may include continuous flow processes and the use of industrial-scale reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: Spiro[3.5]nonane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the carbon adjacent to the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary, but they often involve nucleophiles and appropriate catalysts.
Major Products:
Oxidation: Spiro[3.5]nonane-2-carboxylic acid.
Reduction: Spiro[3.5]nonane-2-methanol.
Substitution: Various substituted spiro[3.5]nonane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Spiro[3.5]nonane-2-carbaldehyde is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms .
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. These compounds may exhibit interesting pharmacological properties, making them potential candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of spiro[3.5]nonane-2-carbaldehyde in chemical reactions involves the reactivity of the aldehyde group and the stability provided by the spirocyclic structure. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound interacts with specific enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- Spiro[4.4]nonane-2-carbaldehyde
- Spiro[5.5]undecane-2-carbaldehyde
- Spiro[3.4]octane-2-carbaldehyde
Comparison: Spiro[3.5]nonane-2-carbaldehyde is unique due to its specific ring size and the position of the aldehyde group. Compared to spiro[4.4]nonane-2-carbaldehyde, it has a smaller ring size, which can influence its reactivity and stability. Spiro[5.5]undecane-2-carbaldehyde, with a larger ring, may exhibit different steric and electronic properties.
Properties
CAS No. |
1781072-80-7 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
spiro[3.5]nonane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-8-9-6-10(7-9)4-2-1-3-5-10/h8-9H,1-7H2 |
InChI Key |
MUDOKPRPXQMKPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.